2,8-Dimethyldibenzothiophene

描述

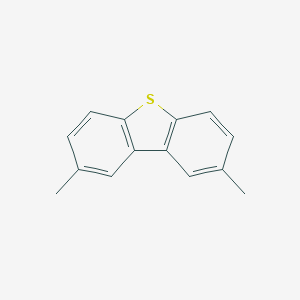

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,8-dimethyldibenzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12S/c1-9-3-5-13-11(7-9)12-8-10(2)4-6-14(12)15-13/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRYWCJRYULRSJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)SC3=C2C=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80880786 | |

| Record name | 2,8-Dimethyldibenzo[b,d]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80880786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207-15-4, 70021-47-5 | |

| Record name | Dibenzothiophene, 2,8-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001207154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzothiophene, dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070021475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,8-Dimethyldibenzo[b,d]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80880786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,8-Dimethyldibenzothiophene: Chemical Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of 2,8-dimethyldibenzothiophene. The information is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the applications and characteristics of this heterocyclic aromatic compound.

Chemical Structure and Identification

This compound is a sulfur-containing polycyclic aromatic hydrocarbon. The structure consists of a central thiophene ring fused with two flanking benzene rings, with methyl groups substituted at the 2 and 8 positions.

graph 2_8_Dimethyldibenzothiophene {

layout=neato;

node [shape=plaintext];

edge [color="#202124"];

// Benzene ring 1

C1 -- C2 [len=1.5];

C2 -- C3 [len=1.5];

C3 -- C4 [len=1.5];

C4 -- C5 [len=1.5];

C5 -- C6 [len=1.5];

C6 -- C1 [len=1.5];

// Benzene ring 2

C7 -- C8 [len=1.5];

C8 -- C9 [len=1.5];

C9 -- C10 [len=1.5];

C10 -- C11 [len=1.5];

C11 -- C12 [len=1.5];

C12 -- C7 [len=1.5];

// Thiophene ring

C4 -- S [len=1.5];

C7 -- S [len=1.5];

// Methyl groups

C1 -- CH3_1 [label="CH₃", fontcolor="#34A853", len=1.5];

C10 -- CH3_2 [label="CH₃", fontcolor="#34A853", len=1.5];

// Atom labels

C1 [label="C"];

C2 [label="C"];

C3 [label="C"];

C4 [label="C"];

C5 [label="C"];

C6 [label="C"];

C7 [label="C"];

C8 [label="C"];

C9 [label="C"];

C10 [label="C"];

C11 [label="C"];

C12 [label="C"];

S [label="S", fontcolor="#EA4335"];

// Positioning

C1 [pos="1,1!"];

C2 [pos="2,2!"];

C3 [pos="3,2!"];

C4 [pos="3,1!"];

C5 [pos="2,0!"];

C6 [pos="1,0!"];

C7 [pos="4,1!"];

C8 [pos="5,2!"];

C9 [pos="6,2!"];

C10 [pos="6,1!"];

C11 [pos="5,0!"];

C12 [pos="4,0!"];

S [pos="3.5, -0.5!"];

CH3_1 [pos="0,1!"];

CH3_2 [pos="7,1!"];

}

Caption: Synthesis of 2,8-Dibromodibenzothiophene.

Experimental Protocol:

-

Dissolve dibenzothiophene in a suitable solvent such as chloroform in a round-bottom flask.

-

Cool the solution in an ice bath to control the reaction temperature.

-

Slowly add a solution of elemental bromine (Br₂) in chloroform to the flask with constant stirring. The addition rate should be controlled to maintain the temperature and ensure regioselectivity.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure complete reaction.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted bromine.

-

Separate the organic layer, wash it with water and brine, and then dry it over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude 2,8-dibromodibenzothiophene.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of hexane and ethyl acetate) to yield a white crystalline powder.

Step 2: Suzuki-Miyaura Coupling for the Synthesis of this compound

Caption: Synthesis of this compound via Suzuki Coupling.

Experimental Protocol:

-

In a Schlenk flask, combine 2,8-dibromodibenzothiophene, a methylboronic acid or its ester (e.g., methylboronic acid or trimethylboroxine), a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), and a base (e.g., potassium carbonate).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) several times.

-

Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base.

-

Heat the reaction mixture to reflux with vigorous stirring for several hours to overnight.

-

Monitor the reaction progress by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature and add water.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel or by recrystallization to obtain the final product.

Purification: Recrystallization

Recrystallization is a standard method for purifying solid organic compounds. The choice of solvent is critical for successful purification.

Experimental Protocol:

-

Solvent Selection: Test the solubility of the crude this compound in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.

-

Dissolution: In a flask, add the crude solid and the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring, adding the minimum amount of hot solvent required to completely dissolve the solid.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. To maximize yield, the flask can then be placed in an ice bath.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Analytical Characterization

Table 3: Spectroscopic Data for this compound

Technique Data ¹H NMR Data not explicitly found in searches. Expected signals would include aromatic protons and a singlet for the two methyl groups. ¹³C NMR A ¹³C NMR spectrum is available on SpectraBase, though specific peak assignments are not provided.[1] Mass Spectrometry (EI) m/z (% relative intensity): 212 (100, M+), 211 (40), 197 (25), 165 (15). The mass spectrum is available in the NIST WebBook.[2] Infrared (IR) Spectroscopy Data not explicitly found in searches. Expected characteristic absorptions would include C-H stretching from aromatic and methyl groups, and C=C stretching from the aromatic rings.

General Protocols for Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small amount of the purified compound in a deuterated solvent (e.g., CDCl₃). Record ¹H and ¹³C NMR spectra on a suitable NMR spectrometer.

-

Mass Spectrometry (MS): Introduce a sample of the compound into a mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds. Electron ionization (EI) is a common method for fragmentation analysis.

-

Infrared (IR) Spectroscopy: Prepare a sample as a KBr pellet or a thin film and record the IR spectrum using an FTIR spectrometer.

Reactivity and Potential Applications

The dibenzothiophene core is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. The presence of the methyl groups at the 2 and 8 positions will influence the regioselectivity of further reactions. The sulfur atom can be oxidized to the corresponding sulfoxide or sulfone, which significantly alters the electronic properties of the molecule.

The reactivity of the bromine atoms in the precursor, 2,8-dibromodibenzothiophene, allows for the introduction of a wide variety of functional groups through cross-coupling reactions, making it a versatile building block in organic synthesis.

Potential applications of this compound and its derivatives are in the field of materials science, particularly in the development of organic electronic materials such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The rigid, planar structure and the potential for tuning its electronic properties through substitution make it an attractive scaffold for these applications.

Biological Activity and Toxicology

Specific toxicological data for this compound is limited. However, information on the parent compound, dibenzothiophene, and other derivatives can provide some insight.

Dibenzothiophene itself is classified as an irritant and is toxic to aquatic life.[3] Studies on other methylated dibenzothiophenes, such as 4,6-dimethyldibenzothiophene, indicate that they can be harmful if swallowed. One study on 2,4,7-trimethyldibenzothiophene suggested it could disrupt key pathways important for placental trophoblast function, highlighting the potential for reproductive toxicity of some methylated dibenzothiophenes.[4]

Given the general concerns for polycyclic aromatic hydrocarbons and their derivatives, this compound should be handled with appropriate safety precautions in a laboratory setting. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat, and working in a well-ventilated area or a fume hood.

Further research is needed to fully characterize the biological activity and toxicological profile of this compound.

References

Physical and chemical properties of 2,8-Dimethyldibenzothiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,8-Dimethyldibenzothiophene, a heterocyclic aromatic compound with significant applications in materials science, organic synthesis, and environmental studies. This document collates available data on its properties, outlines experimental protocols for its synthesis and characterization, and presents a logical workflow for its study.

Core Physical and Chemical Properties

This compound is a white to orange or green crystalline powder at room temperature.[1] It is characterized by a dibenzothiophene core structure with two methyl groups at the 2 and 8 positions. This substitution pattern influences its electronic properties and reactivity. The compound exhibits excellent thermal stability and is soluble in organic solvents.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂S | [1][2] |

| Molecular Weight | 212.31 g/mol | [1][3] |

| CAS Number | 1207-15-4 | [1][2][4] |

| Melting Point | 120 - 123 °C | [1] |

| Boiling Point | 364.9 ± 11.0 °C at 760 mmHg | [2] |

| Appearance | White to orange to green crystalline powder | [1] |

| Solubility | Soluble in organic solvents | [1] |

| Purity | ≥ 97% (GC) | [1] |

| XLogP3 | 5.1 | [3] |

| PSA | 28.2 Ų | [3] |

| Density | 1.2 ± 0.1 g/cm³ | [2] |

| Flash Point | 130.2 ± 5.5 °C | [2] |

| Refractive Index | 1.707 | [2] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of dibenzothiophenes is the reaction of a biphenyl precursor with a sulfur source in the presence of a catalyst. For this compound, a potential route involves the use of 4,4'-dimethylbiphenyl.

Materials:

-

4,4'-dimethylbiphenyl

-

Sulfur dichloride (SCl₂) or elemental sulfur (S)

-

Aluminum chloride (AlCl₃) or another suitable Lewis acid catalyst

-

Anhydrous solvent (e.g., carbon disulfide, dichloromethane)

-

Hydrochloric acid (for workup)

-

Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

-

Silica gel for column chromatography

-

Eluent for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel, dissolve 4,4'-dimethylbiphenyl in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the mixture in an ice bath.

-

Slowly add the sulfur source (e.g., sulfur dichloride) to the stirred solution.

-

After the addition is complete, add the Lewis acid catalyst (e.g., aluminum chloride) portion-wise, maintaining the low temperature.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench by carefully pouring it over crushed ice and hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with an organic solvent.

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system to yield pure this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the structure of the molecule, showing the characteristic signals for the aromatic protons and carbons, as well as the methyl groups.

-

Mass Spectrometry (MS): The molecular weight of the compound can be confirmed by mass spectrometry, with the molecular ion peak corresponding to the calculated molecular weight.

-

Gas Chromatography (GC): The purity of the compound can be assessed using gas chromatography. A purity of ≥ 97% is typically expected.[1]

-

Melting Point Analysis: The melting point of the purified product should be determined and compared to the literature value (120 - 123 °C).[1]

Logical Workflow

The following diagram illustrates a logical workflow for the synthesis and characterization of this compound.

Reactivity and Applications

This compound serves as a versatile building block in organic synthesis and materials science.[1] Its thiophene ring allows for various chemical modifications. The methyl groups influence the electronic properties and can affect the reactivity of the aromatic system.

Key applications include:

-

Organic Electronics: As a building block for organic semiconductors and materials for photovoltaic devices.[1]

-

Polymer Chemistry: Used in the formulation of specialty polymers to enhance thermal stability and chemical resistance.[1]

-

Chemical Intermediate: Serves as a precursor for the synthesis of more complex functionalized aromatic compounds.[1]

-

Environmental Studies: Employed in research to understand the behavior and degradation of sulfur-containing aromatic compounds in the environment.[1]

The reactivity of alkyldibenzothiophenes, including dimethyl derivatives, has been studied in the context of desulfurization processes. The position of the methyl groups can sterically hinder the interaction of the sulfur atom with catalysts, which is a crucial factor in hydrodesulfurization reactions.[5]

Safety Information

This compound is irritating to the eyes, respiratory system, and skin. It is essential to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. Store the compound at room temperature.[1]

References

CAS number 1207-15-4 research applications

An In-depth Technical Guide to the Research Applications of 2,8-Dimethyldibenzothiophene (CAS Number 1207-15-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, identified by the CAS number 1207-15-4, is a heterocyclic aromatic compound belonging to the dibenzothiophene family. Its rigid, planar structure and sulfur-containing aromatic core bestow upon it unique electronic and chemical properties. These characteristics have made it a molecule of significant interest in several fields of research, most notably in organic electronics, material science, and environmental science. This technical guide provides a comprehensive overview of the primary research applications of this compound and its derivatives, with a focus on quantitative data, detailed experimental methodologies, and the underlying chemical and biological pathways.

Core Physicochemical Properties

A foundational understanding of the physical and chemical properties of this compound is essential for its application in research.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₂S | --INVALID-LINK-- |

| Molecular Weight | 212.31 g/mol | --INVALID-LINK-- |

| Melting Point | 120 - 123 °C | --INVALID-LINK-- |

| Appearance | White to orange to green crystalline powder | --INVALID-LINK-- |

Applications in Organic Electronics and Material Science

The dibenzothiophene core is a key building block for organic semiconductors due to its excellent thermal stability and charge transport properties. This compound and its derivatives are primarily investigated for their potential in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Photophysical and Electrochemical Properties of Derivatives

The electronic properties of the dibenzothiophene core can be fine-tuned by the addition of various aryl groups at the 2 and 8 positions. A study on 2,8-diaryl-dibenzothiophene derivatives provides valuable quantitative data on their photophysical and electrochemical characteristics.[1][2][3]

| Derivative | λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Quantum Yield (Φ) | HOMO (eV) | LUMO (eV) |

| 2,8-diphenyl-dibenzothiophene | 325 | 375 | 0.85 | -5.75 | -2.45 |

| 2,8-di-(4-methoxyphenyl)-dibenzothiophene | 330 | 380 | 0.75 | -5.60 | -2.40 |

| 2,8-di-(4-cyanophenyl)-dibenzothiophene | 335 | 385 | 0.60 | -5.95 | -2.65 |

| 2,8-di-(4-acetylphenyl)-dibenzothiophene | 340 | 390 | 0.55 | -6.00 | -2.70 |

Data extracted from a study on 2,8-diaryl-dibenzothiophene derivatives and represents the properties of these derivatives, not the parent this compound.[1][2][3]

Application in Polymer Chemistry

Dibenzothiophene moieties can be incorporated into polymer backbones to enhance thermal stability and introduce desirable electronic properties.[4] Electrochemical polymerization is a common method for creating thin films of conductive polymers.

Quantitative Data for Dibenzothiophene-Thiophene Copolymers

| Monomer System | Onset Oxidation Potential (Eₒₙₛₑₜ) (V) |

| DBT-Th | 1.11 |

| DBT-Th:Th | 1.30 |

| DBT-2Th | 0.85 |

| DBT-Th:2Th | 1.27 |

| DBT-2Th:Th | 1.07 |

| DBT-2Th:2Th | 0.98 |

DBT-Th: 2,8-bis-(thiophen-2-yl)-dibenzothiophene; DBT-2Th: 2,8-Bis-(bithiophen-2-yl)-dibenzothiophene. Data from a study on the electrochemical polymerization of these monomers.[5]

Experimental Protocols

Protocol 1: Synthesis of 2,8-Diaryl-dibenzothiophenes via Suzuki-Miyaura Coupling

This protocol describes a general method for the synthesis of 2,8-diaryl-dibenzothiophene derivatives, which are valuable materials for organic electronics.[6][7][8][9]

Reactants and Reagents:

-

2,8-Dibromodibenzothiophene

-

Arylboronic acid (2.5 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (catalyst)

-

Potassium carbonate (K₂CO₃) (base)

-

Toluene (solvent)

-

Ethanol (co-solvent)

-

Water (co-solvent)

Procedure:

-

In a round-bottom flask, dissolve 2,8-dibromodibenzothiophene (1 equivalent) and the arylboronic acid (2.5 equivalents) in a 3:1:1 mixture of toluene, ethanol, and water.

-

Add potassium carbonate (4 equivalents) to the mixture.

-

Degas the mixture by bubbling argon or nitrogen through it for 20-30 minutes.

-

Add the palladium catalyst (0.05 equivalents) to the reaction mixture under an inert atmosphere.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 24-48 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and extract the product with an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Electrochemical Polymerization of Dibenzothiophene-Thiophene Copolymers

This protocol outlines the electrochemical synthesis of conductive polymer films from dibenzothiophene-based monomers.[5]

Materials and Equipment:

-

Working electrode (e.g., indium tin oxide (ITO) coated glass)

-

Counter electrode (e.g., platinum wire)

-

Reference electrode (e.g., Ag/AgCl)

-

Potentiostat/Galvanostat

-

Electrochemical cell

-

Dibenzothiophene-thiophene monomer (e.g., DBT-Th or DBT-2Th)

-

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, Bu₄NPF₆)

-

Solvent (e.g., dichloromethane, DCM)

Procedure:

-

Prepare a 0.01 M solution of the dibenzothiophene-thiophene monomer in dichloromethane containing 0.1 M Bu₄NPF₆.

-

Assemble the three-electrode electrochemical cell with the ITO-coated glass as the working electrode.

-

Deoxygenate the solution by purging with an inert gas (e.g., argon) for 15-20 minutes.

-

Perform cyclic voltammetry to determine the onset oxidation potential (Eₒₙₛₑₜ) of the monomer.

-

Carry out the electropolymerization by applying a constant potential (potentiostatic method) slightly above the Eₒₙₛₑₜ.

-

Continue the polymerization until a desired charge has been passed, which corresponds to a specific film thickness.

-

After polymerization, rinse the polymer-coated electrode with the pure solvent to remove any unreacted monomer and electrolyte.

-

Dry the polymer film under a stream of inert gas.

Environmental Applications: Biodegradation

Dibenzothiophene and its alkylated derivatives are common organosulfur compounds found in fossil fuels. Their removal is a significant focus of environmental research. The microbial degradation of these compounds, particularly through the sulfur-specific (4S) pathway, is a well-studied process.

Quantitative Data: Biodesulfurization of Alkylated Dibenzothiophenes

A study using Rhodococcus erythropolis I-19 demonstrated the desulfurization of various alkylated dibenzothiophenes.[10]

| Compound | Desulfurization Rate (relative to DBT) |

| Dibenzothiophene (DBT) | 100% |

| This compound | 120% |

| 4,6-Dimethyldibenzothiophene | 60% |

The 4S (Dsz) Biodesulfurization Pathway

The 4S pathway is a four-step enzymatic process that selectively removes the sulfur atom from dibenzothiophene and its derivatives without degrading the carbon skeleton.[10][11]

Applications in Drug Development

While the broader class of benzothiophenes has been explored for various pharmacological activities, including anticancer and anti-inflammatory properties, a thorough review of the scientific literature reveals a lack of significant research into the specific drug development applications of this compound (CAS 1207-15-4).[12][13] Current research is heavily focused on its utility in material science and environmental studies. Therefore, at present, it is not considered a primary scaffold in medicinal chemistry and drug discovery programs.

Conclusion

This compound is a versatile molecule with well-established and growing applications in organic electronics and environmental science. Its utility as a building block for organic semiconductors is supported by quantitative data on the photophysical and electrochemical properties of its derivatives. In the environmental field, the biodegradation of alkylated dibenzothiophenes, including the 2,8-dimethyl isomer, is a key area of research for the desulfurization of fossil fuels. While its direct application in drug development is not prominent, the foundational knowledge of its synthesis and chemical properties provides a basis for potential future exploration in diverse scientific disciplines. This guide serves as a technical resource for researchers looking to leverage the unique properties of this compound in their work.

References

- 1. ias.ac.in [ias.ac.in]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] Synthesis, photophysical and electrochemical properties of 2,8-diaryl-dibenzothiophene derivatives for organic electronics | Semantic Scholar [semanticscholar.org]

- 4. chemimpex.com [chemimpex.com]

- 5. Frontiers | Electrochemical Synthesis and Electro-Optical Properties of Dibenzothiophene/Thiophene Conjugated Polymers With Stepwise Enhanced Conjugation Lengths [frontiersin.org]

- 6. youtube.com [youtube.com]

- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. wwjmrd.com [wwjmrd.com]

- 9. mdpi.com [mdpi.com]

- 10. Microbial Desulfurization of Alkylated Dibenzothiophenes from a Hydrodesulfurized Middle Distillate by Rhodococcus erythropolis I-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enhancing biodesulfurization by engineering a synthetic dibenzothiophene mineralization pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2,8-Dimethyldibenzothiophene: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2,8-dimethyldibenzothiophene, tailored for researchers, scientists, and professionals in drug development. The guide presents available quantitative data in structured tables, details the experimental protocols for acquiring such data, and includes a workflow visualization for spectroscopic analysis.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound. While a complete experimental dataset is not publicly available for all techniques, this guide provides the available data and predictive information based on the compound's structure and data from analogous compounds.

Mass Spectrometry

The electron ionization mass spectrum of this compound is well-characterized. The key fragments and their relative intensities are presented below.

Table 1: Mass Spectrometry Data for this compound [1]

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

| 212 | 100.0 | [M]⁺ (Molecular Ion) |

| 211 | 85.0 | [M-H]⁺ |

| 210 | 18.0 | [M-2H]⁺ |

| 197 | 25.0 | [M-CH₃]⁺ |

| 196 | 15.0 | [M-H-CH₃]⁺ |

| 189 | 12.0 | [M-SH]⁺ or [C₁₄H₉]⁺ |

| 165 | 8.0 | [C₁₃H₉]⁺ |

| 105.5 | 10.0 | [M]²⁺ (Doubly charged molecular ion) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-1, H-9 | 7.8 - 8.0 | Doublet | 2H |

| H-3, H-7 | 7.3 - 7.5 | Doublet of doublets | 2H |

| H-4, H-6 | 7.9 - 8.1 | Singlet (or narrow doublet) | 2H |

| -CH₃ (at C2, C8) | 2.4 - 2.6 | Singlet | 6H |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound [2]

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2, C-8 (-CH₃) | 20 - 22 |

| C-1, C-9 | 121 - 123 |

| C-3, C-7 | 126 - 128 |

| C-4, C-6 | 123 - 125 |

| C-4a, C-5a (quaternary) | 138 - 140 |

| C-9a, C-9b (quaternary) | 135 - 137 |

| C-2, C-8 (aromatic) | 136 - 138 |

Infrared (IR) Spectroscopy

An experimental IR spectrum for this compound is not publicly available. The expected characteristic absorption bands based on its functional groups are listed below.

Table 4: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic |

| 2950 - 2850 | Medium | C-H Stretch | -CH₃ (Aliphatic) |

| 1610 - 1580 | Medium-Weak | C=C Stretch | Aromatic Ring |

| 1500 - 1400 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 1470 - 1430 | Medium | C-H Bend | -CH₃ (Aliphatic) |

| 850 - 800 | Strong | C-H Bend (out-of-plane) | 1,2,4-Trisubstituted Benzene Ring |

| 750 - 700 | Medium | C-S Stretch | Thiophene Ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is expected to show absorptions characteristic of a polycyclic aromatic hydrocarbon. The absorption maxima for the parent compound, dibenzothiophene, are found at approximately 235, 255, 285, 295, 320, and 330 nm. The methyl substituents on the 2 and 8 positions are likely to cause a slight bathochromic (red) shift in these absorption bands.

Table 5: Predicted UV-Vis Absorption Maxima (λmax) for this compound

Solvent: Ethanol or Cyclohexane

| Predicted λmax (nm) | Electronic Transition |

| ~240 | π → π |

| ~260 | π → π |

| ~290 | π → π |

| ~300 | π → π |

| ~325 | π → π |

| ~335 | π → π |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The solvent should be chosen for its ability to dissolve the compound and for its minimal interference in the spectral regions of interest.

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. The final solution height should be approximately 4-5 cm.

-

Instrumentation: The NMR tube is placed in a spinner turbine and inserted into the NMR spectrometer (e.g., a 400 or 500 MHz instrument).

-

Data Acquisition:

-

The instrument is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

-

The magnetic field is "locked" onto the deuterium signal of the solvent to maintain a stable field.

-

The magnetic field homogeneity is optimized by "shimming" to obtain sharp spectral lines.

-

A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) is recorded.

-

For ¹³C NMR, proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.

-

-

Data Processing: The FID is converted into a spectrum using a Fourier transform. The resulting spectrum is then phased, baseline corrected, and referenced to an internal standard (typically tetramethylsilane, TMS, at 0 ppm).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - GC/MS):

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1 mg/mL.

-

Injection: A small volume (typically 1 µL) of the solution is injected into the gas chromatograph (GC) inlet, where it is vaporized.

-

Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column separates the analyte from any impurities based on boiling point and polarity.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In the electron ionization (EI) source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to lose an electron and form a positively charged molecular ion ([M]⁺).

-

Fragmentation: The high energy of the molecular ion often causes it to break apart into smaller, charged fragments.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier detects the separated ions, and the signal is amplified.

-

Data Output: The instrument software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology (Attenuated Total Reflectance - ATR):

-

Background Spectrum: A background spectrum of the empty, clean ATR crystal (e.g., diamond or zinc selenide) is recorded. This accounts for any absorptions from the atmosphere (e.g., CO₂, H₂O) and the instrument itself.

-

Sample Application: A small amount of the solid this compound powder is placed directly onto the ATR crystal.

-

Pressure Application: A pressure clamp is applied to ensure firm and uniform contact between the sample and the crystal surface.

-

Sample Spectrum: The infrared beam is directed through the ATR crystal. At the crystal-sample interface, the beam undergoes total internal reflection, creating an evanescent wave that penetrates a few micrometers into the sample. The sample absorbs energy at specific frequencies corresponding to its molecular vibrations. The attenuated beam is then directed to the detector.

-

Data Processing: The instrument's software ratios the sample spectrum against the background spectrum to generate a final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To measure the electronic transitions within the molecule, which are characteristic of its conjugated π-system.

Methodology:

-

Sample Preparation: Prepare a very dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, cyclohexane, or hexane). The concentration should be adjusted so that the maximum absorbance is within the optimal range of the instrument (typically 0.1 to 1.0 absorbance units).

-

Cuvette Preparation: The solution is placed in a quartz cuvette (glass or plastic cuvettes are not suitable for UV measurements below ~320 nm). A matching cuvette is filled with the pure solvent to be used as a reference.

-

Baseline Correction: A baseline spectrum is recorded with the reference cuvette (containing only the solvent) in the beam path to correct for any absorbance from the solvent and the cuvette itself.

-

Sample Measurement: The reference cuvette is replaced with the sample cuvette, and the absorbance is measured over a range of wavelengths (e.g., 200-400 nm).

-

Data Output: The spectrophotometer plots absorbance versus wavelength, revealing the λmax values where the compound absorbs light most strongly.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: General workflow for the spectroscopic analysis of an organic compound.

References

Solubility Profile of 2,8-Dimethyldibenzothiophene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,8-Dimethyldibenzothiophene is a polycyclic aromatic sulfur heterocycle (PASH) of interest in various fields, including materials science and as an impurity in fossil fuels. Understanding its solubility in organic solvents is crucial for its synthesis, purification, and application. While specific quantitative data for this compound is scarce, studies on the parent compound, dibenzothiophene, indicate that it exhibits significant solubility in several organic solvents, a property that generally increases with temperature. This guide summarizes the available solubility data for dibenzothiophene and details the experimental methodologies for solubility determination.

Solubility Data

As a proxy for this compound, the following tables summarize the mole fraction solubility (x) of dibenzothiophene in various organic solvents at different temperatures, as determined by the dynamic laser method.

Table 1: Solubility of Dibenzothiophene in Various Organic Solvents

| Temperature (K) | N,N-Dimethylformamide (x) | Dimethyl Sulfoxide (x) | Acetone (x) | n-Propanol (x) |

| 282.75 | - | - | - | - |

| 286.15 | - | - | - | - |

| 291.15 | - | - | - | - |

| 296.15 | - | - | - | - |

| 301.15 | - | - | - | - |

| 306.15 | - | - | - | - |

| 311.15 | - | - | - | - |

| 316.15 | - | - | - | - |

| 321.15 | - | - | - | - |

| 326.15 | - | - | - | - |

| 331.15 | - | - | - | - |

| 336.15 | - | - | - | - |

| 341.15 | - | - | - | - |

| Note: The actual numerical data from the cited study by Tao et al. is required to populate this table. The structure is provided for illustrative purposes. |

Table 2: Solubility of Dibenzothiophene in Other Organic Solvents [1]

| Temperature (K) | 2-(2-Butoxyethoxy)ethanol (x) | Diethylene Glycol (x) | n-Octane (x) | Decahydronaphthalene (x) | Sulfolane (x) |

| 282.75 | - | - | - | - | - |

| 286.15 | - | - | - | - | - |

| 291.15 | - | - | - | - | - |

| 296.15 | - | - | - | - | - |

| 301.15 | - | - | - | - | - |

| 306.15 | - | - | - | - | - |

| 311.15 | - | - | - | - | - |

| 316.15 | - | - | - | - | - |

| 321.15 | - | - | - | - | - |

| 326.15 | - | - | - | - | - |

| 331.15 | - | - | - | - | - |

| 336.15 | - | - | - | - | - |

| 341.15 | - | - | - | - | - |

| Note: The actual numerical data from the cited study by Tao et al. is required to populate this table. The structure is provided for illustrative purposes. |

Experimental Protocols

The determination of solubility is a critical experimental procedure. Two common and reliable methods are the static equilibrium (shake-flask) method and the dynamic laser method.

Static Equilibrium (Shake-Flask) Method

This is a traditional and widely used method for determining thermodynamic solubility[1][2][3].

Methodology:

-

Preparation: An excess amount of the solid solute (e.g., this compound) is added to a known volume of the selected organic solvent in a sealed vial or flask.

-

Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant, controlled temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the solid and the solution.

-

Phase Separation: After equilibration, the suspension is allowed to stand to let the undissolved solid settle. The saturated supernatant is then carefully separated from the excess solid, usually by filtration through a fine-pore filter (e.g., 0.45 µm PTFE or nylon filter) or by centrifugation.

-

Analysis: The concentration of the solute in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the solute in the same solvent is used for quantification.

-

Replicates: The experiment is typically performed in triplicate to ensure the reproducibility of the results.

Dynamic Laser Method

This method allows for a more rapid determination of solubility by monitoring the dissolution of the solute in real-time[4].

Methodology:

-

Apparatus Setup: A known volume of the solvent is placed in a thermostatically controlled glass vessel equipped with a magnetic stirrer, a laser transmitter, and a photoelectric receiver.

-

Initial State: The laser beam passes through the clear solvent, and the initial light intensity is recorded.

-

Titration with Solute: A small, precisely weighed amount of the solute is added to the solvent while stirring. The solution remains clear, and the light intensity is unchanged.

-

Reaching Saturation: The addition of the solute is continued incrementally. At the point of saturation, the added solid no longer dissolves, and the suspended particles cause the laser beam to scatter, leading to a decrease in the light intensity detected by the receiver.

-

Endpoint Determination: The total mass of the solute added until the persistent decrease in light intensity is recorded as the amount dissolved in that volume of solvent at the given temperature.

-

Temperature Variation: The temperature of the system can be systematically varied to determine the solubility at different temperatures.

Conclusion

While quantitative solubility data for this compound in organic solvents remains to be fully documented in the scientific literature, the information available for the parent compound, dibenzothiophene, provides a valuable baseline. The experimental protocols detailed in this guide, namely the static equilibrium (shake-flask) method and the dynamic laser method, are robust and widely accepted techniques for the accurate determination of the solubility of this and other similar polycyclic aromatic compounds. Researchers and professionals in drug development are encouraged to apply these methods to generate specific solubility data for this compound to support its further study and application.

References

An In-depth Technical Guide to the Thermal Stability of 2,8-Dimethyldibenzothiophene for Material Science

For: Researchers, Scientists, and Drug Development Professionals

Introduction

2,8-Dimethyldibenzothiophene is a heterocyclic aromatic compound with a dibenzothiophene core structure featuring methyl groups at the 2 and 8 positions. Dibenzothiophene and its alkylated derivatives are of significant interest in material science due to their rigid, planar structure and sulfur heteroatom, which impart unique electronic and physical properties. These compounds are often explored as building blocks for organic semiconductors, polymers with high thermal resistance, and specialty lubricants. An essential characteristic for these applications is high thermal stability, which dictates the material's performance and lifespan under thermal stress. This guide provides a detailed examination of the anticipated thermal stability of this compound, drawing upon data from analogous compounds and outlining standard experimental procedures for its evaluation.

Anticipated Thermal Stability and Decomposition Pathway

While specific quantitative data for this compound is not available, the thermal behavior of the parent compound, dibenzothiophene (DBT), and its other alkylated derivatives can provide valuable insights.

General Trends for Alkylated Dibenzothiophenes:

-

High Thermal Stability: Dibenzothiophene-based structures are known for their robust thermal stability. The thermal decomposition of dibenzothiophene sulfone, an oxidized form of DBT, has been shown to occur at temperatures exceeding 350°C.

-

Influence of Alkyl Groups: The presence and position of alkyl substituents on the dibenzothiophene core can influence thermal stability. Generally, alkylation can sometimes lower the decomposition temperature compared to the parent aromatic system due to the introduction of more labile C-H and C-C bonds in the alkyl groups. However, the overall stability is expected to remain high.

-

Decomposition Products: Upon heating to decomposition, dibenzothiophene is known to emit toxic vapors of sulfur oxides[1]. Pyrolysis studies on dibenzothiophene suggest that the decomposition pathways can lead to the formation of sulfur-free compounds, benzothiophene, and SH radicals[2][3]. The primary decomposition mechanism is believed to involve the rupture of the C-S bond[2].

Based on these points, this compound is anticipated to be a thermally stable compound, likely with a decomposition onset temperature well above 300°C. The initial decomposition steps may involve the loss of the methyl groups, followed by the cleavage of the thiophene ring at higher temperatures.

Quantitative Data (Hypothetical)

The following table presents a hypothetical summary of thermal stability data for this compound, based on typical values for related aromatic sulfur heterocycles. These values should be confirmed by experimental analysis.

| Parameter | Expected Value | Analytical Technique |

| Onset Decomposition Temperature (Tonset) | > 350 °C | Thermogravimetric Analysis (TGA) |

| Temperature at 5% Mass Loss (Td5) | 350 - 400 °C | Thermogravimetric Analysis (TGA) |

| Temperature at 10% Mass Loss (Td10) | 380 - 430 °C | Thermogravimetric Analysis (TGA) |

| Melting Point (Tm) | 150 - 200 °C | Differential Scanning Calorimetry (DSC) |

| Enthalpy of Fusion (ΔHf) | 20 - 40 kJ/mol | Differential Scanning Calorimetry (DSC) |

Experimental Protocols

Detailed methodologies for determining the thermal stability of this compound are provided below. These protocols are based on standard procedures for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) of organic compounds.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature.

Apparatus: A calibrated thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at 30°C.

-

Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min.

-

-

Data Collection: Record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature to obtain the TGA curve.

-

Determine the onset decomposition temperature (Tonset), which is the temperature at which significant mass loss begins. This can be determined by the intersection of the baseline tangent and the tangent of the steepest mass loss.

-

Determine the temperatures at which 5% (Td5) and 10% (Td10) mass loss occur.

-

The derivative of the TGA curve (DTG curve) can be plotted to identify the temperatures of maximum decomposition rates.

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and to observe any other phase transitions of this compound.

Apparatus: A calibrated differential scanning calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean, tared DSC pan (typically aluminum). Hermetically seal the pan.

-

Instrument Setup:

-

Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at a temperature at least 20°C below the expected melting point.

-

Heat the sample at a constant rate of 10°C/min to a temperature approximately 50°C above the expected melting point.

-

Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature.

-

A second heating scan is often performed to observe the behavior of the melt-quenched material.

-

-

Data Collection: Record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

The melting point (Tm) is determined as the onset or peak temperature of the endothermic melting transition.

-

The enthalpy of fusion (ΔHf) is calculated by integrating the area of the melting peak.

-

Mandatory Visualizations

Experimental Workflow for Thermal Stability Assessment

Caption: Workflow for assessing the thermal stability of this compound.

Logical Relationship of Thermal Decomposition

Caption: Logical flow of the anticipated thermal decomposition of this compound.

Conclusion

This compound is expected to exhibit high thermal stability, a critical property for its application in advanced materials. While direct experimental data is currently limited, analysis of its parent compound, dibenzothiophene, and other alkylated derivatives suggests a decomposition temperature exceeding 350°C. The primary decomposition pathway is likely to involve the cleavage of the C-S bond within the thiophene ring, leading to the formation of sulfur oxides and various aromatic fragments. For precise quantification of its thermal properties, the experimental protocols for TGA and DSC outlined in this guide should be followed. Such empirical data is essential for the successful integration of this compound into high-performance materials for various scientific and industrial applications.

References

An In-depth Technical Guide to the Synthesis of C14H12S Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core synthesis pathways for various isomers of the molecular formula C14H12S. This class of sulfur-containing aromatic compounds holds significant interest in medicinal chemistry and materials science. This document details key experimental protocols, presents quantitative data for comparative analysis, and visualizes the synthetic workflows for enhanced understanding.

Introduction to C14H12S Isomers

The molecular formula C14H12S encompasses a diverse range of structural isomers, each with unique physicochemical properties and potential applications. Among the most studied are derivatives of dibenzothiophene, stilbene sulfide, and various thiochromenes. The synthesis of these compounds is a critical aspect of their exploration for use in drug development and as functional organic materials. This guide focuses on the most prevalent and synthetically accessible of these isomers.

Synthesis of Dibenzothiophene Derivatives

Dibenzothiophenes are a class of tricyclic heterocyclic compounds containing a thiophene ring fused to two benzene rings. Substituted dibenzothiophenes with the formula C14H12S, such as 2,8-dimethyldibenzothiophene, are of particular interest. A common synthetic strategy involves the preparation of a diaryl sulfide precursor followed by cyclization.

Synthesis of Diphenyl Sulfide Precursors

The formation of the C-S-C linkage in diphenyl sulfides is a key step. Two primary methods for this transformation are the Ullmann condensation and the Suzuki-Miyaura coupling.

Table 1: Comparison of Ullmann Condensation and Palladium-Catalyzed Suzuki-Miyaura Coupling for Diphenyl Sulfide Synthesis [1]

| Parameter | Ullmann Condensation | Palladium-Catalyzed Suzuki-Miyaura Coupling |

| Reaction Yield | 65% | 92% |

| Product Purity (by HPLC) | 95% | >99% |

| Reaction Temperature | 180°C | 100°C |

| Reaction Time | 24 hours | 6 hours |

| Catalyst Loading | Stoichiometric Copper | 1 mol% Palladium |

| Solvent | DMF | Toluene |

-

A flame-dried round-bottom flask is charged with iodobenzene (1.0 equiv), thiophenol (1.2 equiv), potassium carbonate (2.0 equiv), and copper powder (1.5 equiv).

-

Anhydrous dimethylformamide (DMF) is added, and the mixture is stirred under an inert atmosphere.

-

The reaction mixture is heated to 180°C and maintained for 24 hours.

-

After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered to remove inorganic salts and copper residues.

-

The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

-

A Schlenk tube is charged with Pd(OAc)₂ (1 mol%), Xantphos (1.5 mol%), and sodium tert-butoxide (1.4 equiv).

-

The tube is evacuated and backfilled with argon three times.

-

Toluene, iodobenzene (1.0 equiv), and thiophenol (1.2 equiv) are added via syringe.

-

The reaction mixture is heated to 100°C and stirred for 6 hours.

-

After cooling, the mixture is diluted with diethyl ether and filtered through a pad of celite.

-

The filtrate is concentrated, and the residue is purified by flash chromatography.

Cyclization to Dibenzothiophenes

Palladium-catalyzed dual C-H functionalization provides an efficient method for the oxidative dehydrogenative cyclization of diaryl sulfides to form dibenzothiophenes.

A general procedure involves heating the diaryl sulfide with a palladium catalyst and an oxidant in a suitable solvent.

Caption: Synthesis of Dibenzothiophene Derivatives.

Synthesis of Stilbene Sulfide Derivatives

Stilbene sulfides are another important class of C14H12S isomers. Their synthesis often proceeds through the formation of a stilbene backbone, which can be achieved via several olefination reactions.

Synthesis of Stilbene Precursors

The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are powerful methods for the stereoselective synthesis of alkenes, including stilbenes. The HWE reaction, in particular, often provides the (E)-alkene as the major product and allows for easier purification due to the water-soluble nature of the phosphate byproduct.[2]

Table 2: Synthesis of (E)-Stilbene-4-carboxylic Acid Derivatives via Horner-Wadsworth-Emmons Reaction [2]

| Aldehyde | Product | Yield |

| Benzaldehyde | (E)-4'-Stilbenecarboxylic acid | 85% |

| 4-Methoxybenzaldehyde | (E)-4-Methoxy-4'-stilbenecarboxylic acid | 92% |

| 4-Chlorobenzaldehyde | (E)-4-Chloro-4'-stilbenecarboxylic acid | 88% |

-

In a round-bottom flask under an inert atmosphere, dissolve 4-(diethylphosphoryl)benzoic acid (1.1 equiv) in dry tetrahydrofuran (THF).

-

Cool the solution to 0°C and add sodium hydride (2.2 equiv) portion-wise.

-

Allow the mixture to stir at 0°C for 30 minutes to form the phosphonate carbanion.

-

Add the aromatic aldehyde (1.0 equiv) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with water and acidify with 1M HCl.

-

Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer and purify the crude product by recrystallization or column chromatography.

Caption: General Pathway to Stilbene Sulfides.

Synthesis of Thiochromene Derivatives

Thiochromenes, containing a benzothiopyran core, represent a diverse group of C14H12S isomers. The synthesis of 2-phenyl-4H-thiochromen-4-one is a well-established route to this class of compounds.

One-Pot Synthesis of Thiochromen-4-ones

A one-pot synthesis from 3-(arylthio)propanoic acids provides an efficient route to various thiochromen-4-ones.

Table 3: Synthesis of Substituted 2-Phenyl-4H-thiochromen-4-one Derivatives [3][4]

| R in Arylboronic Acid | Product | Yield | Melting Point (°C) |

| H | 2-Phenyl-4H-thiochromen-4-one | 67% | 116-118 |

| 4-Me | 2-(p-Tolyl)-4H-thiochromen-4-one | 72% | 120-122 |

| 4-OMe | 2-(4-Methoxyphenyl)-4H-thiochromen-4-one | 75% | 135-137 |

| 4-Cl | 2-(4-Chlorophenyl)-4H-thiochromen-4-one | 65% | 160-162 |

-

To a stirred solution of 2-sulfinyl-thiochromone (0.5 mmol, 1.0 equiv) in DMF (3.0 mL) is added Pd(OAc)₂ (0.05 mmol, 0.1 equiv), XPhos (0.05 mmol, 0.1 equiv), Zn(OTf)₂ (0.1 mmol, 0.2 equiv), and the corresponding arylboronic acid (1.0 mmol, 2.0 equiv).

-

The reaction mixture is heated at 80°C for 6 hours.

-

After cooling to room temperature, the solvent is evaporated in vacuo.

-

The residue is purified by column chromatography (ethyl acetate/petroleum ether) to afford the target product.

Caption: Workflow for 2-Aryl-4H-thiochromen-4-one Synthesis.

Conclusion

This guide has outlined several key synthetic pathways to access a range of C14H12S isomers. The choice of a specific synthetic route will depend on factors such as the desired isomer, required substitution patterns, and the availability of starting materials. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, facilitating the development of novel compounds with this important molecular formula. Further exploration and optimization of these methods will undoubtedly lead to the discovery of new and efficient synthetic strategies.

References

The Potential of 2,8-Disubstituted Dibenzothiophenes in Organic Electronics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The field of organic electronics continues to rapidly evolve, driven by the development of novel materials with tailored properties for advanced applications. Among the diverse range of heterocyclic compounds, dibenzothiophene and its derivatives have emerged as a promising class of materials. Their rigid, planar structure and rich electron-donating characteristics make them excellent candidates for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). This technical guide provides an in-depth overview of the synthesis, properties, and potential applications of 2,8-disubstituted dibenzothiophenes, with a focus on their role as core building blocks in materials for organic electronics. While specific performance data for 2,8-dimethyldibenzothiophene is limited in publicly available literature, this guide will focus on the broader class of 2,8-disubstituted derivatives, providing a foundational understanding for researchers in the field.

Synthesis of 2,8-Disubstituted Dibenzothiophene Derivatives

The primary synthetic route to a variety of 2,8-disubstituted dibenzothiophene derivatives is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a versatile and efficient method for forming carbon-carbon bonds. The synthesis typically starts from 2,8-dibromodibenzothiophene, which serves as a key intermediate.

A general workflow for the synthesis is illustrated below:

The Environmental Double-Edged Sword: A Technical Guide to the Impact and Degradation of Sulfur-Containing Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental impact and degradation of sulfur-containing compounds. Sulfur, an essential element for life, can also be a significant environmental pollutant, primarily through anthropogenic emissions. This document details the major classes of sulfur compounds, their environmental effects, and the biological and chemical processes that lead to their degradation. Special emphasis is placed on microbial degradation pathways, quantitative data on toxicity and degradation rates, and detailed experimental protocols for research in this field.

Environmental Impact of Sulfur-Containing Compounds

Sulfur compounds, from inorganic sulfur dioxide to complex organosulfur molecules, exert a wide range of effects on the environment. The primary source of anthropogenic sulfur pollution is the combustion of fossil fuels by power plants and other industrial facilities, which releases large quantities of sulfur dioxide (SO₂) into the atmosphere.

Atmospheric Effects and Acid Rain:

In the atmosphere, SO₂ and other sulfur oxides (SOx) can react with other compounds to form fine particulate matter (PM), contributing to respiratory problems and haze that reduces visibility. A major environmental consequence of SOx emissions is the formation of acid rain. SO₂ combines with water and air to form sulfuric acid (H₂SO₄), which can be transported over long distances and deposited as wet or dry deposition. This acidification of ecosystems can have severe consequences:

-

Forests: Acid rain can damage foliage, stunt tree growth, and lead to nutrient deficiencies in the soil.

-

Aquatic Ecosystems: Acidification of lakes and rivers can be detrimental to aquatic life, leading to declines in fish populations.

-

Infrastructure: Acid deposition can corrode building materials, paints, and culturally significant statues and monuments.

Terrestrial and Aquatic Toxicity:

The toxicity of sulfur compounds varies greatly depending on the specific compound and the organism. While elemental sulfur is considered to have low toxicity, other sulfur-containing compounds, particularly organosulfur pesticides and industrial byproducts, can be harmful to a range of organisms.

Degradation of Sulfur-Containing Compounds

The environmental fate of sulfur compounds is determined by a complex interplay of physical, chemical, and biological degradation processes.

Physicochemical Degradation

In the atmosphere, the primary degradation pathway for SO₂ is oxidation to sulfate. In aqueous environments, the reaction kinetics of organic sulfur compounds with oxidants like ozone are important for their removal during water treatment. The reactivity is highly dependent on the specific sulfur functional group. For instance, sulfides (thioethers) react very rapidly with ozone, while sulfoxides are relatively unreactive.

Microbial Degradation

Microorganisms play a crucial role in the global sulfur cycle and the degradation of a vast array of sulfur-containing compounds. Bacteria, in particular, have evolved diverse metabolic pathways to utilize organosulfur compounds as a source of carbon, energy, or sulfur.

Key Microbial Degradation Pathways:

-

The 4S Pathway (for Dibenzothiophene): This is a sulfur-specific pathway where the sulfur atom is selectively removed from dibenzothiophene (DBT) without degrading the carbon skeleton, thus preserving the calorific value of the fuel. This pathway is of significant interest for biodesulfurization of fossil fuels. The pathway involves four key enzymatic steps catalyzed by the DszA, DszB, DszC, and DszD enzymes.

-

The Kodama Pathway (for Dibenzothiophene): In contrast to the 4S pathway, the Kodama pathway is a ring-destructive process. It involves the cleavage of the carbon-carbon bonds in one of the aromatic rings of DBT, leading to the formation of water-soluble organosulfur compounds.

-

Degradation of Other Organosulfur Compounds: Microorganisms can also degrade other classes of organosulfur compounds, including:

-

Thiophenes: Certain bacteria, such as Rhodococcus species, can utilize thiophene derivatives as their sole source of carbon and energy.

-

Mercaptans (Thiols): Some bacteria can metabolize mercaptans, often involving an initial oxidation to disulfides. For example, Pseudomonas sp. strain WL2 can efficiently degrade ethyl mercaptan via its conversion to diethyl disulfide.

-

Quantitative Data

The following tables summarize key quantitative data related to the environmental impact and degradation of sulfur-containing compounds.

Table 1: Toxicity of Selected Sulfur-Containing Compounds to Aquatic Organisms

| Compound | Organism | Exposure Time (hours) | Endpoint | Value (mg/L) | Reference |

| Endosulfan | African Catfish (Clarias gariepinus) | 96 | LC50 | 0.004 | |

| Dieldrin | African Catfish (Clarias gariepinus) | 96 | LC50 | 0.006 | |

| Heptachlor | African Catfish (Clarias gariepinus) | 96 | LC50 | 0.056 |

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of Dibenzothiophene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: From Industrial Byproduct to Therapeutic Hope

Dibenzothiophene, a sulfur-containing heterocyclic compound, has journeyed from being an impurity in fossil fuels to a promising scaffold in medicinal chemistry and materials science.[1] First synthesized in 1870, its unique electronic and structural characteristics have fueled extensive research into its synthesis and functionalization.[2] This technical guide provides a comprehensive overview of the historical milestones, the evolution of synthetic methodologies, and the burgeoning role of dibenzothiophene derivatives in drug discovery, with a particular focus on their applications in oncology.

The Dawn of Dibenzothiophene: Discovery and Early Synthesis

Dibenzothiophene (DBT) is an organosulfur compound composed of two benzene rings fused to a central thiophene ring.[1] Its journey began in 1870 with its first synthesis by Stemhouse, who obtained it by heating biphenyl with iron scraps, although the initially assigned structure was later corrected by Graebe.[2] Shortly after, Kruber successfully isolated natural dibenzothiophene from coal tar.[2] For a long time, dibenzothiophene and its alkylated derivatives were primarily viewed as problematic impurities in crude oil, as their presence contributes to air pollution through the release of sulfur dioxide upon combustion.[2]

One of the earliest and most practical synthetic routes to the dibenzothiophene core involved heating a mixture of biphenyl with sulfur in the presence of anhydrous aluminum chloride (AlCl₃).[1] Another early method utilized the reaction of biphenyl with sulfur dichloride (SCl₂) catalyzed by aluminum chloride.[1][3] While foundational, these early methods often lacked the versatility required to produce a diverse range of substituted derivatives, a necessity for exploring their therapeutic potential.[1]

Modern Synthetic Strategies: Unlocking Chemical Diversity

The demand for functionalized dibenzothiophene derivatives has spurred the development of more sophisticated and versatile synthetic strategies. These modern methods offer superior control over regioselectivity and are compatible with a wider array of functional groups.

Ullmann Condensation/Coupling

The Ullmann condensation, a copper-catalyzed reaction, has proven to be a valuable tool for the synthesis of N-substituted dibenzothiophene derivatives.[4][5][6] This method allows for the coupling of halodibenzothiophenes with various primary and secondary amines.[4][5] While traditional Ullmann reactions often require harsh conditions, such as high temperatures and the use of strong bases, modern protocols have been developed to proceed under milder conditions, making the synthesis more environmentally and economically favorable.[4][6]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed process, has revolutionized the synthesis of biaryl compounds and has been effectively applied to the functionalization of the dibenzothiophene scaffold.[7][8] This reaction enables the formation of carbon-carbon bonds by coupling a halo-dibenzothiophene with an organoboron compound, typically a boronic acid or its ester.[7][8] The versatility of the Suzuki coupling allows for the introduction of a wide variety of substituents onto the dibenzothiophene core, making it an indispensable tool in the development of new derivatives with tailored properties.[9]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction that has been instrumental in the synthesis of arylamines.[10] This reaction provides a direct and efficient method for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine.[10] Its application to dibenzothiophene derivatives has significantly expanded the accessible chemical space, allowing for the synthesis of a diverse library of amino-substituted compounds for biological screening.[11]

Pschorr Cyclization

The Pschorr cyclization is an intramolecular substitution reaction that allows for the synthesis of tricyclic aromatic compounds.[12] While not a direct method for the synthesis of the dibenzothiophene core itself, it is a relevant reaction for the synthesis of related polycyclic aromatic structures and highlights the diverse synthetic strategies employed in this area of chemistry.[13][14] The reaction proceeds through the generation of an aryl radical from an aryl diazonium salt, which then undergoes intramolecular cyclization.[12]

Data Presentation: A Comparative Look at Dibenzothiophene Derivatives

The following tables summarize key quantitative data for dibenzothiophene and some of its derivatives, providing a basis for comparison of their physical and biological properties.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Dibenzothiophene | C₁₂H₈S | 184.26 | 97-100 | 332-333 |

| 3-Bromodibenzothiophene | C₁₂H₇BrS | 263.15 | 97.5-98.5 | Not Reported |

| 2-Aminodibenzothiophene | C₁₂H₉NS | 199.27 | 108-110 | Not Reported |

| 8-(dibenzo[b,d]thiophen-4-yl)-2-morpholin-4-yl-4H-chromen-4-one | C₂₅H₁₉NO₃S | 413.49 | Not Reported | Not Reported |

| 5-hydroxybenzothiophene hydrazide derivative (16b) | Not Specified | Not Specified | Not Reported | Not Reported |

Table 1: Physical Properties of Dibenzothiophene and Selected Derivatives.[3][4][14]

| Derivative | Target Kinase | IC₅₀ (nM) | Cancer Cell Line | GI₅₀ (nM) |

| 8-(dibenzo[b,d]thiophen-4-yl)-2-morpholin-4-yl-4H-chromen-4-one and related compounds | DNA-PK | Potent Inhibition | Not Specified | Not Specified |

| 5-hydroxybenzothiophene hydrazide derivative (16b) | Clk4 | 11 | U87MG | 7200 |

| DRAK1 | 87 | |||

| haspin | 125.7 | |||

| Clk1 | 163 | |||

| Dyrk1B | 284 | |||

| Dyrk1A | 353.3 | |||

| Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile (Compound 5) | Tubulin | Not Specified | Leukemia, Colon, CNS, Prostate | 10-90.9 |

Table 2: Biological Activity of Dibenzothiophene and Benzothiophene Derivatives.[7][15][16]

Experimental Protocols: A Guide to Synthesis

The following are detailed methodologies for key experiments cited in the synthesis of dibenzothiophene derivatives.

Synthesis of 3-Bromodibenzothiophene Sulfoxide

Materials:

-

Dibenzothiophene sulfoxide (50.9 g)

-

Iron powder (0.43 g)

-

Bromine (48.7 g)

-

Acetic acid (500 ml)

-

20% Sodium sulfite aqueous solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Ethanol

Procedure:

-

To a three-necked flask, add dibenzothiophene sulfoxide, iron powder, and acetic acid.

-

Under a nitrogen atmosphere, heat the mixture to 60°C.

-

Slowly add bromine to the reaction mixture.

-

Monitor the reaction by liquid chromatography until completion.

-

Quench the reaction by adding 1 L of 20% sodium sulfite aqueous solution.

-

Extract the mixture with 1 L of ethyl acetate, followed by two additional extractions with 500 ml of ethyl acetate each.

-

Combine the organic phases, dry with anhydrous magnesium sulfate, filter, and concentrate.

-

Recrystallize the crude product from 250 ml of ethanol to obtain 3-bromodibenzothiophene sulfoxide. Yield: 92.1%

Copper-Catalyzed Ullmann Coupling of 2-Bromodibenzothiophene with an Amine

Materials:

-

2-Bromodibenzothiophene (0.38 mmol)

-

Copper(I) oxide (Cu₂O) (0.152 mmol)

-

Amine (e.g., aqueous ammonia) (1 mL)

-

N-Methyl-2-pyrrolidone (NMP) (1 mL)

Procedure:

-

In a pressure tube, combine 2-bromodibenzothiophene, Cu₂O, the desired amine, and NMP.

-

Seal the tube and heat the mixture at 120°C for 48 hours.

-

After cooling to room temperature, pour the mixture into ice water.

-

Extract the product with an appropriate organic solvent.

-

Dry the organic layer, concentrate, and purify by chromatography to yield the N-substituted dibenzothiophene derivative. Yield for 2-aminodibenzothiophene: 71%[4]

Palladium-Catalyzed Suzuki Coupling of a Halodibenzothiophene with an Arylboronic Acid

Materials:

-

Halodibenzothiophene (e.g., 2-bromodibenzothiophene) (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Palladium catalyst (e.g., Pd(PPh₃)₄) (2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 mmol)

-

Solvent (e.g., toluene/ethanol/water or 1,4-dioxane/water)

Procedure:

-

In a reaction flask, combine the halodibenzothiophene, arylboronic acid, and base.

-

Add the palladium catalyst and the solvent system.

-

Degas the mixture and heat under an inert atmosphere at a temperature ranging from 80°C to 100°C for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction, and perform an aqueous workup.

-

Extract the product with an organic solvent, dry the organic layer, concentrate, and purify by column chromatography.[7][8]

Visualizing the Core: Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key synthetic pathways and a conceptual experimental workflow for the development of dibenzothiophene derivatives.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Simplified mechanism of the Ullmann C-N coupling reaction.

Caption: Inhibition of the STAT3 signaling pathway by dibenzothiophene derivatives.

Caption: General experimental workflow for drug discovery with dibenzothiophene derivatives.

Conclusion: A Scaffold with a Bright Future